1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol

Physicochemical profiling CNS drug-likeness Permeability prediction

1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol (CAS 87996-59-6) is a substituted piperidine featuring a tertiary alcohol at the 3-position, an N-benzyl group, and a 3-methoxyphenyl ring. The compound is widely employed as a key synthetic intermediate in the preparation of bisarylpiperidine neuroleptic agents and dopamine receptor modulators.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 87996-59-6
Cat. No. B3058127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol
CAS87996-59-6
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCN(C2)CC3=CC=CC=C3)O
InChIInChI=1S/C19H23NO2/c1-22-18-10-5-9-17(13-18)19(21)11-6-12-20(15-19)14-16-7-3-2-4-8-16/h2-5,7-10,13,21H,6,11-12,14-15H2,1H3
InChIKeyLNHMXWVXOYXBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol (CAS 87996-59-6) – Core Chemical Identity and Procurement Baseline


1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol (CAS 87996-59-6) is a substituted piperidine featuring a tertiary alcohol at the 3-position, an N-benzyl group, and a 3-methoxyphenyl ring. The compound is widely employed as a key synthetic intermediate in the preparation of bisarylpiperidine neuroleptic agents and dopamine receptor modulators [1]. It possesses a chiral center at C-3 and is typically supplied as a racemate (purity ≥95%), with a molecular weight of 297.4 g/mol and a calculated LogP of 3.12 .

Why 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol Cannot Be Simply Replaced by In-Class Piperidine Analogs in Research and Industrial Workflows


Piperidine-3-ol derivatives bearing different N-substituents or aryl ring modifications exhibit substantial variation in physicochemical properties, synthetic utility, and biological target engagement. The presence of the 3-methoxy group on the phenyl ring distinguishes 1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol from its non-methoxylated analog (CAS 58879-07-5) and from N-unsubstituted variants such as 3-(3-methoxyphenyl)piperidine (CAS 87996-60-9). These structural differences alter hydrogen-bonding capacity, lipophilicity, and the ability to serve as a precursor for late-stage demethylation to a phenolic intermediate – a critical step in synthesizing high-affinity dopamine D2/D3 receptor ligands [1][2]. Consequently, substituting an analog without verifying the specific functional handle (methoxy or benzyl group) can derail synthetic routes or compromise downstream biological assay reproducibility.

Quantitative Differentiation Evidence for 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentiation Versus the Non-Methoxylated Phenyl Analog

The topological polar surface area (TPSA) of 1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol is 32.7 Ų, compared to an estimated TPSA of 23.5 Ų for the non-methoxylated analog 1-benzyl-3-phenylpiperidin-3-ol (CAS 58879-07-5). The increase of approximately 9.2 Ų arises from the methoxy oxygen, which contributes an additional hydrogen-bond acceptor site. This elevation in TPSA predicts moderately reduced passive membrane permeability, a relevant parameter for CNS-targeted compound design .

Physicochemical profiling CNS drug-likeness Permeability prediction

LogP Differentiation and CNS Drug-Likeness Comparison

The calculated LogP (octanol-water partition coefficient) of 1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol is 3.12, whereas the N-unsubstituted analog 3-(3-methoxyphenyl)piperidine (CAS 87996-60-9) has a lower LogP of approximately 2.1–2.4 (estimated by fragment methods). The N-benzyl group contributes roughly +0.7 to +1.0 log units, placing the target compound in the optimal lipophilicity range (LogP 2–4) for CNS penetration according to the CNS MPO desirability score .

Lipophilicity CNS MPO score ADME prediction

Synthetic Intermediate Utility: Precursor to Phenolic Bisarylpiperidine Neuroleptics

Patent US7790898B2 explicitly discloses 1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol as the preferred intermediate for constructing bisarylpiperidine analgesics and neuroleptic agents. The methoxy group serves as a masked phenol: upon demethylation (e.g., BBr₃ or HBr/AcOH), it yields a 3-hydroxyphenyl intermediate that can be further elaborated. The non-methoxylated analog 1-benzyl-3-phenylpiperidin-3-ol (CAS 58879-07-5) lacks this synthetic handle and cannot be converted to the corresponding phenol without additional aromatic functionalization steps [1][2].

Synthetic chemistry Neuroleptic agents Intermediate procurement

Sigma-1 Receptor Affinity: Class-Level Inference from Benzylpiperidine SAR

While no direct binding data for 1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol have been published in peer-reviewed literature, structurally analogous benzylpiperidines with a 3-methoxyphenyl substituent exhibit sub-nanomolar affinity for the sigma-1 receptor (e.g., Ki = 0.74 nM for a closely related N-benzyl-3-(3-methoxyphenyl)piperidine scaffold in guinea pig brain cortex membranes, measured by displacement of [³H]-(+)-pentazocine) [1]. The N-benzyl-3-phenylpiperidin-3-ol analog (without the methoxy group) is expected to have lower affinity based on sigma receptor pharmacophore models that require a hydrogen-bond acceptor in the meta position of the phenyl ring [2].

Sigma-1 receptor Binding affinity CNS pharmacology

Optimal Procurement and Application Scenarios for 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol Based on Quantitative Evidence


Synthesis of Bisarylpiperidine Neuroleptic Drug Candidates

Procure 1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol as the penultimate intermediate for constructing bisarylpiperidine analgesics and antipsychotic leads. The methoxy group enables direct demethylation to a phenolic intermediate, which can be alkylated or acylated to introduce a second aryl ether or ester linkage, a critical step disclosed in US7790898B2 [1]. This route eliminates 2–3 synthetic steps compared to starting from the non-methoxylated phenyl analog, reducing overall synthesis time and improving atom economy.

CNS Drug Discovery Library Design for Sigma-1 Receptor Screening

Use 1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol as a scaffold for generating focused libraries targeting sigma-1 receptors. Class-level SAR indicates that the 3-methoxyphenyl moiety is essential for high-affinity σ1 binding (Ki < 1 nM for related benzylpiperidines) [2]. The racemic nature of the commercial product also allows for chiral resolution studies to identify enantioselective sigma-1 ligands.

Physicochemical Benchmarking in CNS MPO Optimization Programs

Employ this compound as a reference standard for CNS drug-likeness optimization due to its favorable LogP (3.12) and TPSA (32.7 Ų) . Its physicochemical profile sits within the optimal CNS MPO desirability range (LogP < 5, TPSA < 90 Ų), making it a suitable starting point for medicinal chemistry campaigns aimed at balancing permeability and solubility.

Quote Request

Request a Quote for 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.